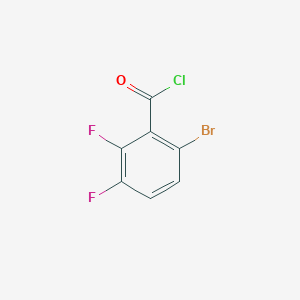

6-Bromo-2,3-difluorobenzoyl chloride

説明

科学的研究の応用

Synthesis of Heterocyclic Complexes

6-Bromo-2,3-difluorobenzoyl chloride has potential applications in the synthesis of heterocyclic complexes. The pincer ligands formed by reacting n-butylimidazole with certain bromomethyl pyridines can further react with silver(I) to yield bis(silver carbene) complexes. These complexes can undergo reactions with palladium and rhodium compounds to form heterocyclic complexes of palladium and rhodium, which are of interest due to their unique structural and catalytic properties (Simons et al., 2003).

Synthesis of N-Heterocyclic Carbenes

The compound is also involved in the synthesis of nucleophilic N-heterocyclic carbenes, serving as catalyst modifiers in amination reactions with various nitrogen-containing substrates. This process is part of the broader synthesis of benzophenone imines and primary amines. The formation of N-aryl-substituted indoles through this method is also notable, as it adds value to the synthesis of key intermediates in the production of significant antibiotics (Grasa et al., 2001).

Catalysis in Organic Synthesis

The bromo-substituted compound is used in organic synthesis, particularly in catalytic processes. It has been utilized in palladium-catalyzed arylation of aldehydes with bromo-substituted carbene ligands. The high catalytic activity observed in these reactions indicates the potential of this compound in facilitating efficient and selective organic transformations (Yamamoto et al., 2015).

Electrochemistry and Ionic Liquid Applications

The compound is also seen in studies related to electrochemistry, particularly concerning ionic liquids. It has been used to investigate the electrochemistry of specific imidazolium tetrafluoroborate ionic liquids, leading to insights into impurity identification, concentration determination, and reactions occurring at both anode and cathode under certain conditions (Xiao & Johnson, 2003).

Safety and Hazards

6-Bromo-2,3-difluorobenzoyl chloride, like other similar compounds, may pose certain hazards. For instance, 4-Bromo-2,6-difluorobenzoyl chloride is known to react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

作用機序

Mode of Action

6-Bromo-2,3-difluorobenzoyl chloride, like other benzoyl chlorides, is expected to undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion and the formation of a new bond .

Biochemical Pathways

It’s worth noting that benzoyl chlorides are often used in the synthesis of various organic compounds, suggesting that they may participate in a wide range of biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, factors such as temperature and the presence of other reactive species could also influence its stability and reactivity .

特性

IUPAC Name |

6-bromo-2,3-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)6(11)5(3)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPRKSRBEQPVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

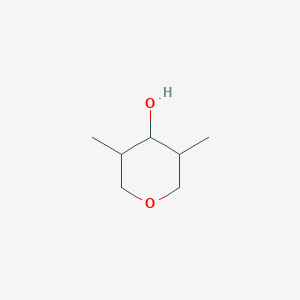

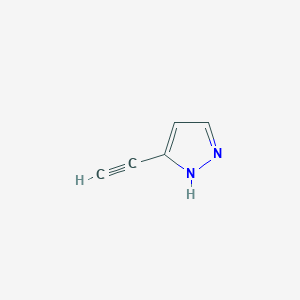

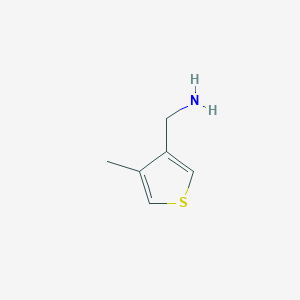

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B1524056.png)

![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)

![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)